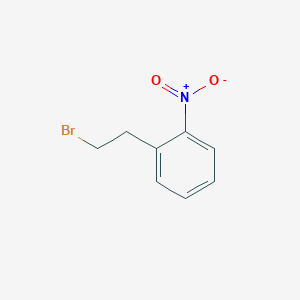

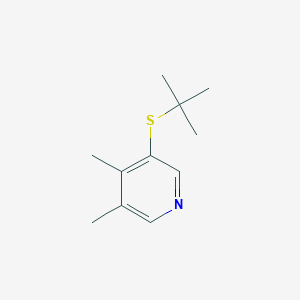

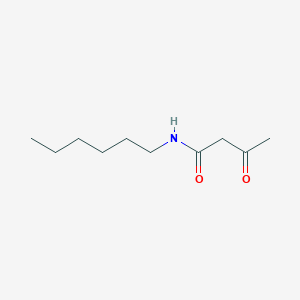

![molecular formula C8H11N7O B107906 [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea CAS No. 61566-10-7](/img/structure/B107906.png)

[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" appears to be a derivative of 4,4'-diaminodiphenylurea, which has been studied as a potential substitute for benzidine. The synthesis of 4,4'-diaminodiphenylurea involves a reaction between urea and para-phenyldiamine in water, which is described as straightforward, economical, and yielding a high-quality product . This compound has been used to prepare direct dyes for cotton, demonstrating good substantivity and light fastness when applied to fabric .

Synthesis Analysis

The synthesis of 4,4'-diaminodiphenylurea, which is structurally related to the compound , is achieved through a reaction of urea with para-phenyldiamine. This process is noted for its simplicity and cost-effectiveness, resulting in a product of high quality . Although the exact synthesis of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" is not detailed in the provided papers, it can be inferred that similar methods could be applied, possibly involving additional steps to introduce the hydrazinyl group.

Molecular Structure Analysis

While the molecular structure of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" is not explicitly analyzed in the provided papers, the structure of 4,4'-diaminodiphenylurea and its derivatives suggest a molecule with multiple reactive sites, including amine and imine functionalities . These reactive sites are likely to be involved in further chemical reactions, such as the formation of hydrazones, which are relevant in biological systems .

Chemical Reactions Analysis

The chemical reactions involving compounds with amine and imine groups, such as the formation of hydrazones, are of particular interest. The study on 4-aminophenylalanine (4a-Phe) as a catalyst for hydrazone ligations at low temperature and neutral pH indicates that aromatic amines can catalyze the formation of hydrazones from aldehydes and hydrazine-containing compounds . This suggests that "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" could potentially participate in similar reactions, given its structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" are not directly discussed in the provided papers. However, the properties of related compounds, such as 4,4'-diaminodiphenylurea, include good substantivity and light fastness when used as dyes on cotton . The presence of amine and imine groups in the molecule suggests that it would have nucleophilic characteristics, which are supported by the study on 4a-Phe catalysis, demonstrating the utility of such groups in biological systems .

Wissenschaftliche Forschungsanwendungen

Tautomerism and Structural Analysis

Studies on compounds structurally related to "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" have explored their tautomeric forms and molecular structures. For instance, the tautomerism of guanidines and their derivatives has been a subject of interest, revealing insights into the behavior of such compounds in various solvents through NMR studies (Ghiviriga et al., 2009).

Antimicrobial and Antitumor Activities

Several studies have synthesized derivatives of hydrazinyl and iminourea compounds to evaluate their antimicrobial and antitumor properties. For example, nitrogen heterocycles derived from similar structures have shown promising in vitro antimicrobial and antitumor activity (El-Shenawy, 2016). Additionally, novel thioureas derived from 4-aminobenzohydrazide hydrazones have been evaluated for their antiviral, antitubercular, and anticancer activities, offering a new avenue for therapeutic agents (Çıkla, 2010).

Synthesis and Biological Evaluation

The synthesis of novel compounds from this chemical class has led to the discovery of substances with significant biological activities. Research on the synthesis of novel derivatives of imidazo[2,1-c][1,2,4]Triazine from 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones demonstrated notable antimicrobial activity, highlighting the potential of these compounds in developing new antibiotics (El-aal et al., 2016).

Catalytic Applications and Biological Systems

Research into the applications of related compounds in catalysis and biological systems has provided insights into their utility in biochemical processes. For instance, 4-aminophenylalanine has been studied as a biocompatible nucleophilic catalyst for hydrazone ligations, showcasing the adaptability of such compounds in biological systems while maintaining effective catalytic properties (Blanden et al., 2011).

Eigenschaften

CAS-Nummer |

61566-10-7 |

|---|---|

Produktname |

[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea |

Molekularformel |

C8H11N7O |

Molekulargewicht |

221.22 g/mol |

IUPAC-Name |

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea |

InChI |

InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) |

InChI-Schlüssel |

LMEKTJOFIUHOPU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |

Kanonische SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |

Synonyme |

(4-Oxo-2,5-cyclohexadien-1-ylideneamino)guanidine Semicarbazone; _x000B_2-[4-[(Aminoiminomethyl)hydrazono]-2,5-cyclohexadien-1-ylidene]-hydrazinecarboxamide; 2-[4-[2-(Aminoiminomethyl)hydrazinylidene]-2,5-cyclohexadien-1-ylidene]hydrazinecarboxamide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

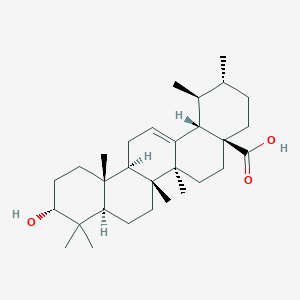

![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)